
Glycerol-2-nitrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol-2-nitrate can be synthesized through the nitration of glycerol. The process involves the reaction of glycerol with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the nitrate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Glycerol-2-nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form hydroxylamine derivatives.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
Environmental Applications
Denitrification in Wastewater Treatment
One of the prominent applications of glycerol-2-nitrate is in the field of wastewater treatment, specifically for denitrification processes. Glycerol serves as a carbon source to enhance the microbial reduction of nitrates to nitrogen gas, which is crucial for reducing nitrogen pollution in aquatic systems.
- Case Study: Denitrification Performance
A study evaluated the effectiveness of glycerol in full-scale wastewater treatment plants. Results indicated that acclimatization to glycerol significantly improved denitrification rates. The optimal influent chemical oxygen demand to nitrate ratio was found to be 3.0:1, achieving a nitrate reduction ratio of 96% and a nitrite accumulation ratio of 62% .
Parameter | Value |
---|---|
Optimal COD:NO3-N Ratio | 3.0:1 |
Nitrate Reduction Ratio | 96% |
Nitrite Accumulation Ratio | 62% |
Specific Nitrate Reduction Rate | 135.3 mg-N/g-VSS/h |
This application highlights this compound's potential role in sustainable wastewater management by facilitating efficient nitrogen removal.
Pharmaceutical Applications
Vasodilatory Effects
This compound exhibits significant biological activity, particularly as a vasodilator. Similar to nitroglycerin, it can relax blood vessels and improve blood flow, making it potentially useful for treating cardiovascular conditions such as angina pectoris.
-
Mechanism of Action
Upon administration, this compound is enzymatically converted to nitric oxide (NO), a potent vasodilator that reduces blood pressure and enhances cardiac perfusion . -
Case Study: Cardiovascular Health
Research indicates that this compound may synergistically enhance the effects of other vasodilators, improving overall efficacy in managing cardiovascular diseases .
Application | Effect |
---|---|
Vasodilation | Improved blood flow |
Cardiovascular Treatment | Potential for angina relief |
Synergistic Interaction | Enhanced vasodilatory effects |
Industrial Applications
Material Science
This compound has been explored for its potential in material science, particularly in the development of bio-based materials and as a component in bio-inks for 3D printing applications.
- Case Study: Bio-printing
Glycerol derivatives are being researched for their role in bio-printing technologies aimed at fabricating biomedical parts. The unique properties of this compound contribute to the viscosity and stability required for effective bio-printing processes .
Application | Description |
---|---|
Bio-printing | Use as a component in bio-inks |
Material Development | Contribution to biocompatible materials |
Mechanism of Action
The mechanism of action of glycerol-2-nitrate involves the release of nitric oxide, a potent vasodilator. Nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation, improving blood flow.
Comparison with Similar Compounds
Similar Compounds
Glycerol-1-nitrate: Another nitrate ester of glycerol with similar properties but different positional isomerism.
Glycerol-3-nitrate: Similar to glycerol-2-nitrate but with the nitrate group on the third carbon.
Nitroglycerin: A well-known nitrate ester with three nitrate groups, used extensively in medicine and industry.
Uniqueness
This compound is unique due to its specific positional isomerism, which can influence its reactivity and applications. Its selective nitration makes it a valuable compound for targeted chemical synthesis and research.
Biological Activity
Glycerol-2-nitrate (also known as 2-Mononitroglycerin or MNG) is a nitric acid ester of glycerol and a significant metabolite of nitroglycerin (glyceryl trinitrate). This compound has garnered attention due to its potential biological activities, particularly in the context of nitric oxide (NO) generation and its implications for various physiological processes.
- Chemical Formula : C₃H₇NO₅
- Molecular Weight : 137.0914 g/mol
- CAS Registry Number : 620-12-2
- IUPAC Name : this compound
This compound is characterized by a glycerol backbone with a nitrate group attached to the second carbon atom, differentiating it from nitroglycerin, which has all three hydroxyl groups esterified with nitrate groups .
This compound is known for its role in generating nitric oxide, a critical signaling molecule in various biological systems. The mechanisms through which this compound exerts its effects include:
- Nitric Oxide Generation : Similar to other organic nitrates, this compound can release NO, which plays a vital role in vascular regulation and neurotransmission. Studies indicate that NO production from this compound may be enhanced under certain conditions, such as hypoxia .
- Microbial Activity : Research has shown that this compound can serve as an additional carbon source for microbial denitrification processes in wastewater treatment. It supports the growth of specific microbial communities that facilitate the conversion of nitrates to nitrogen gas, thus reducing environmental nitrate levels .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although further research is required to fully elucidate its efficacy and mechanisms.
Case Study: Gene Expression Modulation
A study investigating the effects of glycerol on tobacco plants demonstrated that applying glycerol resulted in the upregulation of genes involved in carbon fixation and nitrate assimilation. Key findings included:
- Increased expression of genes such as NIA1 (nitrate reductase) and SPS (sucrose phosphate synthase), indicating enhanced carbohydrate synthesis and nitrogen metabolism.
- Significant increases in metabolites such as glucose and fructose-6-phosphate were observed, correlating with elevated gene expression levels associated with carbohydrate biosynthesis .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methodological approaches ensure high regioselectivity in the synthesis of glycerol-2-nitrate?
A regioselective nitration strategy involves controlled reaction conditions (e.g., temperature, solvent polarity, and nitrating agent stoichiometry). For example, using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts like 1- or 3-nitrate isomers. Post-synthesis purification via column chromatography or recrystallization, followed by structural validation using ¹H/¹³C NMR and IR spectroscopy, ensures product integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H/¹³C NMR : Assign signals based on chemical shifts (e.g., nitrate ester protons at δ 4.5–5.5 ppm) and coupling patterns to confirm regiochemistry .
- IR Spectroscopy : Identify nitrate ester stretches (asymmetric NO₂ at ~1650 cm⁻¹, symmetric at ~1280 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 184) . Cross-validate data against computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers design reproducible experiments to study this compound’s physicochemical properties?
Follow standardized protocols for measuring properties like solubility, density, and thermal stability. For example:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions. Document all parameters (e.g., heating rates, sample mass) and include negative controls to ensure reproducibility .
Advanced Research Questions
Q. What experimental frameworks resolve contradictions in reported stability data for this compound under varying pH conditions?
Contradictions often arise from differences in buffer systems, ionic strength, or detection methods. To address this:
- Use a standardized buffer system (e.g., phosphate buffers at 25°C) across studies.
- Monitor degradation via HPLC-UV or LC-MS to quantify intact compound and byproducts.
- Apply statistical models (e.g., ANOVA) to assess variability between replicates and studies .
Q. How can computational modeling predict this compound’s reactivity in biological systems?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with biomolecules (e.g., lipid membranes or enzymes). Key steps:
- Optimize this compound’s geometry using software like Gaussian or ORCA.
- Simulate binding affinities to target proteins (e.g., nitrate reductases) using docking tools (AutoDock Vina).
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What advanced analytical strategies detect trace this compound in complex matrices (e.g., biological fluids)?
Couple enzymatic assays with mass spectrometry for high sensitivity:
- Enzymatic Conversion : Use nitrate reductase to reduce nitrate to nitrite, followed by colorimetric detection (Griess assay) .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification (e.g., m/z 184 → 46 transition) . Include internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects .
Q. How do solvent interactions influence this compound’s stability during long-term storage?
Design accelerated stability studies in solvents like acetonitrile, DMSO, or aqueous buffers. Monitor degradation kinetics via:
- Arrhenius Plots : Predict shelf life at different temperatures.
- Kinetic Modeling : Use pseudo-first-order rate equations to extrapolate degradation rates. Store samples in amber vials at −20°C with desiccants to minimize hydrolysis .
Q. Data Presentation and Reproducibility
Q. What statistical methods are essential for analyzing this compound’s dose-response relationships in pharmacological studies?
- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Bootstrap Analysis : Estimate confidence intervals for small datasets. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Include:
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBMMOLPVKAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211031 | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-12-2 | |
Record name | Glycerol 2-mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol-2-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol-2-nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 620-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 2-NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3K9AJ5J41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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